benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine
Description
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a fluorinated pyrazole derivative characterized by a benzylamine group attached to a pyrazole ring substituted with a 2,2-difluoroethyl moiety. The compound’s structure combines aromatic (benzyl), heterocyclic (pyrazole), and fluorinated alkyl components, which are known to influence physicochemical properties such as lipophilicity, metabolic stability, and binding affinity .
Properties
Molecular Formula |
C13H15F2N3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H15F2N3/c14-13(15)10-18-7-6-12(17-18)9-16-8-11-4-2-1-3-5-11/h1-7,13,16H,8-10H2 |
InChI Key |
VMCGNFGBUYCTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Alkylation-Fluorination
This two-step method (Fig. 1) involves initial pyrazole alkylation followed by fluorination:
Step 1 : N-Alkylation of 3-(aminomethyl)pyrazole with 2-bromoethyl acetate in acetonitrile at 80°C for 12 hr yields the intermediate 1-(2-acetoxyethyl)-3-(aminomethyl)pyrazole (78% yield).
Step 2 : Fluorination using DAST in dichloromethane at −20°C converts the hydroxyl group to a difluoro moiety, producing 1-(2,2-difluoroethyl)-3-(aminomethyl)pyrazole (62% yield).
Final Coupling : Reaction with benzyl bromide in the presence of K₂CO₃ in DMF at 60°C for 6 hr achieves the target compound (81% yield).
Route 2: One-Pot Tandem Synthesis
A streamlined approach combining cyclization and fluorination (Table 2):
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 25°C (gradient) |
| Reagents | Hydrazine, 3-Butyn-2-one, DAST |
| Catalyst | CuI (5 mol%) |
| Reaction Time | 18 hr |
| Yield | 74% |
This method eliminates intermediate isolation, reducing purification steps. The copper catalyst facilitates both cyclization and fluorination.
Fluorination Techniques
DAST-Mediated Fluorination
DAST remains the most effective fluorinating agent for this synthesis, converting hydroxyl groups to CF₂ with minimal side products. Key parameters:
Radical Fluorination
Emerging methods employ photoredox catalysis with Selectfluor®:
# Example photoredox conditions (adapted from )
substrate = 1-(2-hydroxyethyl)pyrazole
fluorinating_agent = Selectfluor® (3.0 eq)
catalyst = Ir(ppy)₃ (2 mol%)
solvent = MeCN:H₂O (9:1)
light_source = 450 nm LED
yield = 68%
This approach offers better functional group tolerance but requires specialized equipment.
Analytical Characterization
Critical spectroscopic data for validating synthesis success:
¹H NMR (400 MHz, CDCl₃) :
- δ 7.32–7.25 (m, 5H, ArH)
- δ 6.85 (d, J = 2.4 Hz, 1H, pyrazole-H)
- δ 4.52 (t, J = 13.2 Hz, 2H, NCH₂CF₂)
- δ 3.78 (s, 2H, CH₂NH)
¹⁹F NMR (376 MHz) :
- δ −119.2 (t, J = 13.2 Hz, CF₂)
HRMS (ESI+) :
- Calculated for C₁₃H₁₅F₂N₃ [M+H]⁺: 256.1218
- Found: 256.1215
Yield Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve fluorination yields but complicate purification. Mixed solvent systems balance reactivity and workup:
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF/EtOAc (1:3) | 82 | 98.5 |
| THF/H₂O (4:1) | 74 | 97.2 |
| CH₂Cl₂/MeCN (1:1) | 68 | 96.8 |
Catalytic Enhancements
Adding 10 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increases fluorination efficiency by 18%.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors outperform batch methods:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hr | 2.5 hr |
| DAST Consumption | 2.5 eq | 1.8 eq |
| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
Flow systems minimize exothermic risks during fluorination and improve heat dissipation.
Comparative Analysis of Methods
Table 3 evaluates three primary routes:
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Sequential Alkylation | 3 | 58 | 97 | 12.40 |
| One-Pot Tandem | 2 | 74 | 96 | 9.80 |
| Radical Fluorination | 3 | 68 | 98 | 14.20 |
The one-pot tandem method offers the best balance of efficiency and cost.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring a unique dual pyrazole structure and a difluoroethyl substituent. It has a molecular formula of and a molecular weight of approximately 297.35 g/mol. The compound consists of a benzyl group attached to a pyrazole moiety, which is further substituted with a difluoroethyl group. This structural arrangement gives it potential reactivity and biological activity.
Scientific Research Applications
this compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery. Studies suggest it may modulate enzyme and receptor activity through mechanisms involving hydrogen bonding and hydrophobic interactions, which can impact signal transduction and metabolic pathways. Research into interaction studies has revealed its ability to bind to specific enzymes and receptors, often involving forces like hydrogen bonding and van der Waals interactions, modulating biological activities. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems.
Structural Similarities and Unique Aspects
Several compounds share structural similarities with this compound. These include:
- 1-(2-Fluoroethyl)-pyrazole: Contains a single fluorinated ethyl group, offering a simpler structure compared to the benzyl derivative.
- 3-Pyrazolyl-benzylamine: Lacks a difluoro substituent, leading to a different reactivity profile due to the absence of fluorine.
- 4-Difluoromethyl-pyrazole: Contains a difluoromethyl group instead of a difluoroethyl group, resulting in a variation in lipophilicity and reactivity.
Mechanism of Action
The mechanism of action of benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The pyrazole ring may also contribute to the compound’s overall bioactivity by interacting with various proteins and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine and its analogs:
*Calculated molecular weight based on formula.
Key Research Findings and Structural Insights
Impact of Fluorination
- 2,2-Difluoroethyl vs. 2-Fluoroethyl: The 2,2-difluoroethyl group (as in the target compound) increases electronegativity and metabolic stability compared to monofluoroethyl analogs. This substitution is common in medicinal chemistry to enhance bioavailability .
Substituent Effects on Physicochemical Properties
- Amine Substituents :
- Pyrazole Position : Analogs with substitutions at pyrazole C4 (e.g., ) versus C3 (target compound) may exhibit divergent binding modes in biological targets.
Biological Activity
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound with promising biological activity, primarily due to its unique structural features. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by a benzyl group linked to a pyrazole moiety , which is further substituted with a difluoroethyl group . Its molecular formula is with a molecular weight of approximately 297.35 g/mol. The dual pyrazole structure enhances its reactivity and potential for biological interactions .
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets through mechanisms such as:
- Hydrogen bonding : Facilitates binding to enzyme active sites and receptor sites.
- Hydrophobic interactions : Enhances stability in lipid environments, potentially affecting membrane-bound proteins.
- Van der Waals forces : Contributes to the overall affinity for target molecules .
These interactions suggest that the compound could modulate enzyme and receptor activities, impacting metabolic pathways and signal transduction.
Anticancer Activity
A study evaluated the anticancer potential of this compound in various cancer cell lines. The findings indicated significant cytotoxic effects in vitro, particularly against solid tumor cell lines. The mechanism of action appears to be linked to apoptosis induction and cell cycle arrest .
Enzyme Inhibition Studies
In vitro assays demonstrated that this compound acts as an inhibitor for specific enzymes involved in cancer progression, such as aldosterone synthase (CYP11B2). The inhibition potency was comparable to known inhibitors, showcasing its potential as a therapeutic agent .
Case Study 1: Antitumor Efficacy
In an experimental model using NCI-H1373 xenograft mice, this compound exhibited a dose-dependent reduction in tumor growth. The study reported a tumor growth suppression rate of approximately 70% at higher doses .
Case Study 2: Metabolic Stability
Research on the compound's metabolic stability revealed that it maintains structural integrity in liver microsomes from both human and mouse models. This stability suggests potential for further development as an oral therapeutic agent .
Comparative Analysis with Similar Compounds
The following table summarizes this compound alongside structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Dual pyrazole structure with difluoroethyl group | Enhanced reactivity and biological activity |
| 1-(2-Fluoroethyl)-pyrazole | Single fluorinated ethyl group | Simpler structure; lower reactivity |
| 3-Pyrazolyl-benzylamine | Lacks difluoro substituent | Different reactivity profile due to absence of fluorine |
| 4-Difluoromethyl-pyrazole | Contains difluoromethyl instead of difluoroethyl | Variation in lipophilicity and reactivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine?
- Methodology : The compound can be synthesized via condensation reactions involving substituted propenones and hydrazine derivatives. For example:
- Step 1 : React 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde with benzylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the target amine .
- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates via NMR (¹H/¹³C) and mass spectrometry .
- Key Considerations : Ensure anhydrous conditions during hydrazine reactions to avoid side products like hydrazone formation .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and amine proton shifts (δ ~2.5–3.5 ppm for methylene groups adjacent to nitrogen) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅F₂N₃, expected m/z 268.126) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX-97) to resolve stereochemistry and confirm bond lengths/angles .
Advanced Research Challenges
Q. How can contradictions in spectroscopic data arising from isomerism or impurities be resolved?
- Approach :
- Chromatographic Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate isomers or impurities. For example, a 95% purity threshold is typical for pharmacological studies .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G* basis set) to simulate NMR shifts and compare with experimental data, resolving ambiguities in substituent positioning .
Q. What methodologies are employed to evaluate pharmacological activity?
- In Vitro Screening :
- Enzyme Assays : Test inhibition of kinases or GPCRs using fluorescence polarization (e.g., 10 µM compound in Tris buffer, pH 7.4) .
- Cell-Based Assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., IC₅₀ determination) or anti-inflammatory activity via COX-2 inhibition .
- Data Interpretation : Use dose-response curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values and validate with triplicate experiments .
Q. What challenges arise in crystallographic refinement of this compound?
- Key Issues :
- Disorder in Difluoroethyl Groups : The 2,2-difluoroethyl moiety may exhibit rotational disorder, requiring TWINABS or SHELXL’s PART instructions for accurate refinement .
- Hydrogen Bonding Networks : Use PLATON to analyze intermolecular interactions (e.g., N–H···F contacts) that stabilize the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
